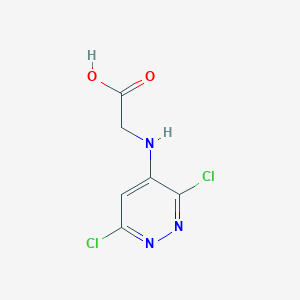

(3,6-Dichloropyridazin-4-yl)glycine

Beschreibung

BenchChem offers high-quality (3,6-Dichloropyridazin-4-yl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dichloropyridazin-4-yl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H5Cl2N3O2 |

|---|---|

Molekulargewicht |

222.03 g/mol |

IUPAC-Name |

2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13) |

InChI-Schlüssel |

RZAXGGPEEBHNJF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NN=C1Cl)Cl)NCC(=O)O |

Herkunft des Produkts |

United States |

CAS 17285-44-8 molecular weight and solvent solubility profile

An In-Depth Technical Guide to the Determination of Molecular Weight and Solvent Solubility Profiles for Drug Development Professionals

A Note on CAS 17285-44-8: Initial searches for the compound with CAS number 17285-44-8 did not yield specific data on its molecular weight or solubility. This may indicate an incorrect or obsolete CAS number, or a compound that is not well-documented in publicly available databases.

In the spirit of providing a valuable and practical guide for researchers, this document will instead focus on the fundamental principles and methodologies for determining these critical physicochemical properties for any given compound. We will use Triethylamine (CAS 121-44-8) , a widely used organic base, as a case study to illustrate the application of these techniques and the presentation of such data.

Introduction: The Cornerstone of Characterization

In the realm of drug discovery and development, the molecular weight and solubility profile of a compound are not mere data points; they are foundational pillars upon which subsequent research is built. Molecular weight is a primary identifier and a determinant of a molecule's behavior in various analytical techniques.[1] Solubility, the ability of a compound (solute) to dissolve in a solvent to form a homogeneous solution, governs everything from reaction kinetics in synthesis to bioavailability in preclinical studies. An improperly characterized solubility profile can lead to failed formulations, inaccurate biological assay results, and ultimately, the termination of a promising drug candidate.

As a Senior Application Scientist, my experience has shown that a robust and early characterization of these properties prevents costly downstream failures. This guide provides both the theoretical underpinnings and the practical, field-proven protocols for accurately determining the molecular weight and comprehensive solubility profile of a research compound.

Determining Molecular Weight: Beyond a Simple Number

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[1] While the theoretical molecular weight can be calculated from a known chemical structure, experimental verification is crucial to confirm the identity and purity of a synthesized compound.

Premier Technique: Mass Spectrometry (MS)

Mass spectrometry is the gold standard for the accurate determination of molecular weight.[1][2] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly precise molecular mass information.

-

Expertise & Causality: We choose MS not just for its precision, but for the wealth of structural information it can provide. The ionization method is a critical choice. For most small organic molecules relevant to drug development, Electrospray Ionization (ESI) is preferred as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear identification of the molecular ion peak. This is essential for an unambiguous molecular weight assignment. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, can determine the molecular mass to within a few parts per million (ppm), which is often sufficient to deduce the elemental composition.[1]

Complementary Techniques

-

Chromatography (GC/LC): The retention time of a compound in gas or liquid chromatography is related to its physicochemical properties, including molecular weight. While not a direct measurement, it can be used for estimation when calibrated with standards.[2]

-

Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the method of choice for determining the average molecular weight and molecular weight distribution of polymers.[1]

Case Study Example: Triethylamine (CAS 121-44-8)

An ESI-MS analysis of a purified sample of triethylamine would be expected to show a primary ion at an m/z of 102.2, corresponding to the protonated molecule [M+H]⁺.

The Solvent Solubility Profile: A Roadmap for Application

A compound's solubility is dictated by the principle of "like dissolves like."[9] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. A comprehensive profile involves testing solubility in a range of solvents relevant to organic synthesis, purification, formulation, and biological testing.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[9] It is a thermodynamic measurement that, when performed correctly, provides the true saturation point of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a pre-determined volume of the test solvent in a sealed glass vial. The "excess" is critical to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Agitate the vial at a constant, controlled temperature for a period sufficient to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] The goal is to allow the rates of dissolution and precipitation to become equal.

-

Phase Separation: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[9] This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calibration: Generate a calibration curve using standard solutions of the compound at known concentrations. This is a non-negotiable step for ensuring the trustworthiness and accuracy of the final quantification.

-

Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.

A Tiered Approach to Solvent Selection

A systematic approach to solvent selection provides the most comprehensive and useful solubility profile.

-

Aqueous Media: Start with water and buffered solutions at physiological pH (e.g., pH 7.4) to understand relevance to biological systems.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol) - Important for purification and formulation.

-

Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile) - Commonly used for stock solutions in biological assays.

-

Nonpolar Solvents: (e.g., Toluene, Hexane) - Relevant for organic synthesis and extraction.

-

Acid/Base Solubility: Testing in dilute aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) can reveal the presence of basic or acidic functional groups, respectively.[10]

Visualizing the Solubility Workflow

The following diagram outlines the logical flow of a comprehensive solubility assessment protocol.

Caption: A generalized workflow for determining equilibrium solubility.

Case Study Data: Solubility Profile of Triethylamine (CAS 121-44-8)

The following table summarizes the solubility of triethylamine in various common solvents, compiled from authoritative sources.

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar Protic | 112.4 g/L at 20 °C | [3] |

| Miscible below 18.7 °C | [4] | ||

| Ethanol | Polar Protic | Soluble | [4][11] |

| Diethyl Ether | Nonpolar | Soluble | [3][4][11] |

| Acetone | Polar Aprotic | Very Soluble | [3][4] |

| Benzene | Nonpolar | Very Soluble | [4] |

| Chloroform | Nonpolar | Very Soluble | [4] |

-

Field-Proven Insight: The temperature-dependent miscibility of triethylamine in water is a noteworthy characteristic.[4] It is fully miscible at lower temperatures but becomes less soluble as the temperature rises. This is crucial information for any process involving aqueous extractions or reactions, as temperature control will directly impact phase behavior. As a tertiary amine, it is a weak base, which explains its good solubility in water and its use as an acid scavenger in organic reactions.[3]

Conclusion

The rigorous determination of molecular weight and a comprehensive solvent solubility profile are indispensable early-stage activities in the lifecycle of any chemical entity destined for further development. By employing high-precision techniques like mass spectrometry and systematic, equilibrium-based methods like the shake-flask protocol, researchers can build a foundation of trustworthy data. This, in turn, enables informed decisions in synthesis, purification, formulation, and biological testing, ultimately enhancing the probability of success for the entire research program.

References

-

Triethylamine CAS# 121-44-8: Odor profile, Molecular properties, Regulation. (n.d.). The Good Scents Company. [Link]

-

TRIETHYLAMINE (CAS 121-44-8). (n.d.). Ataman Kimya. [Link]

-

Triethylamine. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Triethylamine (TEA) - CAS Number 121-44-8. (n.d.). Yeve Chemicals Industries. [Link]

-

Triethylamine Cas 121 44 8 Manufacturer & Supplier China. (n.d.). Topfine. [Link]

-

Methods for Molecular Weight Determination. (n.d.). MtoZ Biolabs. [Link]

Sources

- 1. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 2. Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Triethylamine - Wikipedia [en.wikipedia.org]

- 4. scent.vn [scent.vn]

- 5. CAS RN 121-44-8 | Fisher Scientific [fishersci.com]

- 6. Triethylamine Cas 121 44 8 Manufacturer & Supplier China | Topfine [topfinechem.com]

- 7. 三乙基胺 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Triethylamine | 121-44-8 [chemicalbook.com]

(3,6-Dichloropyridazin-4-yl)glycine reaction mechanism in organic synthesis

An In-Depth Technical Guide to the Reaction Mechanisms of the (3,6-Dichloropyridazin-4-yl)glycine Scaffold in Organic Synthesis

Introduction: The Privileged Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antihypertensive, and antimicrobial effects.[1][2][3] The 3,6-dichloropyridazine framework, in particular, serves as a versatile and highly reactive intermediate, allowing for sequential and site-selective functionalization to build molecular complexity.[4]

This guide focuses on the core reaction mechanisms associated with the (3,6-Dichloropyridazin-4-yl)glycine scaffold. While direct literature on this specific glycine conjugate is sparse, a comprehensive understanding of its reactivity can be expertly extrapolated from the well-documented chemistry of the 3,6-dichloropyridazine core. The presence of the glycine substituent at the C4 position introduces unique electronic and steric influences that are critical for synthetic planning.

We will dissect the primary reaction pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—providing not just protocols, but the underlying causality for experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to harness the synthetic potential of this valuable heterocyclic system.

Part 1: Synthesis of the 3,6-Dichloropyridazine Core

The journey into the functionalization of our target scaffold begins with the reliable synthesis of its core, 3,6-dichloropyridazine. The most common and industrially scalable method starts from maleic anhydride.

The synthesis proceeds in two key stages:

-

Condensation: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-pyridazinediol (maleic hydrazide).[5][6]

-

Chlorination: The resulting diol is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 3,6-dichloropyridazine.[5][7]

Caption: Synthesis of the 3,6-Dichloropyridazine Core.

Part 2: Fundamental Reaction Mechanisms

The two chlorine atoms on the pyridazine ring are the primary handles for synthetic elaboration. Their reactivity is governed by the electron-deficient nature of the pyridazine ring, making them susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (S_N_Ar)

The electron-withdrawing effect of the ring nitrogens activates the C-Cl bonds towards attack by nucleophiles. This is a cornerstone reaction for introducing a variety of functional groups.

Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group (chloride) is then eliminated to restore aromaticity. The rate-determining step is typically the initial nucleophilic attack.[8]

The regioselectivity of the first substitution on 3,6-dichloropyridazine can be influenced by the nucleophile and reaction conditions, though often a mixture of products is obtained. For the (3,6-Dichloropyridazin-4-yl)glycine scaffold, the situation is more defined:

-

Electronic Influence of Glycine: The glycine substituent at C4, particularly its electron-withdrawing carboxyl group, will further activate the adjacent C3 and C5 positions. However, the two nitrogen atoms have the dominant activating effect on the C3 and C6 positions.

-

Steric Hindrance: The glycine moiety at C4 will sterically hinder the approach of nucleophiles to the C3 position more than the C6 position.

Therefore, nucleophilic attack is predicted to occur preferentially at the C6 position .

Caption: Predicted S_N_Ar mechanism on the target scaffold.

Common Nucleophiles & Conditions:

-

Amines (Amination): Reaction with ammonia or primary/secondary amines, often under elevated temperature and pressure, yields aminopyridazines. Microwave irradiation can significantly accelerate this transformation.[9]

-

Alkoxides (Etherification): Sodium or potassium alkoxides react to form alkoxy-substituted pyridazines.

-

Thiols (Thioetherification): Thiolates readily displace the chlorine atoms to form thioethers. Interestingly, with 3,6-dichloropyridazine 1-oxide, sulfur nucleophiles have shown a distinct preference for the 6-position, contrasting with oxygen and nitrogen nucleophiles.[10]

Experimental Protocol: Selective Mono-amination of 3,6-Dichloropyridazine

This protocol, adapted from microwave-assisted synthesis methods, demonstrates a typical S_N_Ar reaction.[9]

-

Reagent Preparation: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g, 10.1 mmol).

-

Reaction Setup: Add ammonium hydroxide solution (5 mL, ~28-30% NH₃ content).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate for 30 minutes at 120°C (300W power).

-

Workup and Isolation: After cooling, the precipitate is collected by filtration, washed with a mixture of ethyl acetate and hexane (3:7), and dried.

-

Product: This procedure typically yields 3-amino-6-chloropyridazine as a light yellowish-white solid with high purity, requiring no further purification.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[11]

This reaction provides a powerful alternative to classical S_N_Ar for forming C-N bonds, especially with less reactive aryl halides or sterically hindered amines.[12][13] It operates under milder conditions and offers broader substrate scope.[14][15]

Catalytic Cycle Causality:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (C-Cl bond), forming a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine coordinates to the Pd(II) center.

-

Deprotonation: A base deprotonates the coordinated amine, forming an amido complex.

-

Reductive Elimination: The C-N bond is formed as the product is reductively eliminated, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for (3,6-Dichloropyridazin-4-yl)glycine:

-

Regioselectivity: Similar to S_N_Ar, the first coupling is expected at the more accessible C6 position. Achieving selective C3 coupling would require careful selection of ligands and potentially blocking the C6 position.

-

Protecting Groups: The glycine moiety contains both an amine and a carboxylic acid. Both functional groups must be protected (e.g., Boc for the amine, methyl/ethyl ester for the acid) to prevent unwanted side reactions with the catalyst and base.

The Suzuki-Miyaura reaction is the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, pairing aryl halides with boronic acids or esters.[11] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts.

Ligand-Dependent Regioselectivity: A critical insight for dichloropyridazine systems is the ability to control regioselectivity by tuning the phosphine ligand. Studies on 3,5-dichloropyridazines have shown:[16][17][18]

-

Bidentate Ligands (e.g., DPPF): Favor coupling at the C3 position.

-

Monodentate Ligands (e.g., Q-Phos): Favor coupling at the C5 position.

While our scaffold is a 3,6-dichloro isomer, this principle of ligand-controlled selectivity is highly relevant and suggests that a similar strategy could be employed to selectively functionalize the C3 or C6 position.[19]

Table 1: Ligand Influence on Suzuki Coupling Regioselectivity (Illustrative)

| Ligand Type | Example Ligand | Predicted Major Coupling Site on 3,6-Dichloropyridazine | Rationale |

| Bidentate | DPPF | C3 | Forms a stable, rigid complex favoring reaction at the sterically less hindered site adjacent to a nitrogen. |

| Monodentate, Bulky | Q-Phos, SPhos | C6 | A more flexible coordination sphere allows reaction at the electronically distinct or more accessible C6 position. |

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into drug candidates.[20][21] The reaction is typically co-catalyzed by palladium and copper(I) salts.[22]

Catalytic Cycle & Causality: The mechanism involves two interconnected cycles.

-

Palladium Cycle: Similar to the Buchwald-Hartwig and Suzuki reactions, it begins with oxidative addition of the Pd(0) catalyst to the C-Cl bond.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[20][21]

Caption: Simplified intersecting cycles of the Sonogashira coupling.

Regioselectivity: Catalyst control over regioselectivity is also a key feature in Sonogashira couplings of di- or polyhalogenated heterocycles. The choice of palladium source and, crucially, the phosphine ligand can direct the reaction to a specific site.[23] For the (3,6-Dichloropyridazin-4-yl)glycine scaffold, coupling would be expected to occur preferentially at C6 due to reduced steric hindrance.

Experimental Protocol: General Suzuki Cross-Coupling of a Chloropyridazine

This representative protocol is based on methods developed for the selective coupling of chloropyridazines.[9]

-

Reaction Setup: To a microwave-safe vial, add the protected (3,6-Dichloropyridazin-4-yl)glycine derivative (1.0 mmol), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (1.5 equiv.).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the chosen phosphine ligand (e.g., DPPF or Q-Phos, 4-10 mol%).

-

Solvent and Degassing: Add a suitable solvent (e.g., dioxane, toluene, or DMF, 2 mL). Degas the mixture by bubbling nitrogen through it for 5-10 minutes.

-

Reaction: Seal the vial and heat the mixture (either conventionally or via microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion: A Predictive Framework for a Versatile Scaffold

The (3,6-Dichloropyridazin-4-yl)glycine scaffold is a platform primed for the synthesis of diverse and complex molecules for drug discovery. While its chemistry is not explicitly detailed in the literature, a robust predictive framework can be built upon the well-established reactivity of the 3,6-dichloropyridazine core. The two chlorine atoms serve as versatile handles for functionalization through two primary, powerful methodologies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

The key to unlocking the full potential of this scaffold lies in understanding and controlling the regioselectivity of these reactions. The glycine substituent at C4 introduces a crucial element of steric hindrance, predictably directing initial substitutions to the C6 position. For more advanced synthetic strategies, the principles of ligand-controlled regioselectivity, borrowed from related heterocyclic systems, provide a clear and actionable path for selectively modifying either the C3 or C6 position. Mastery of these mechanisms, combined with appropriate protecting group strategies for the glycine moiety, empowers chemists to rationally design and execute synthetic routes toward novel and potentially therapeutic compounds.

References

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. American Chemical Society. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. [Link]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

-

Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25... ResearchGate. [Link]

-

Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Royal Society of Chemistry. [Link]

-

Tetrafluoropyridazíne: a scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

-

NUCLEOPHILIC SUBSTITUTION IN 1-ALKYL-4,5-DICHLORO-3-NITROPYRIDAZIN-6-ONES. hrcak.srce.hr. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[16][17][24]triazine-6-carbonitrile (MGL-3196). ACS Publications. [Link]

-

Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry. [Link]

-

The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. SynArchive. [Link]

- Preparation method of 3, 6-dichloropyridazine - Google P

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

-

An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

-

Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Exaly. [Link]

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. ResearchGate. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. "Synthesis of New Compounds From Pyridazine Derivatives, and Preliminar" by Mohammed Hasan AL-Dahlaki and Aya H. Mohammed [bsj.uobaghdad.edu.iq]

- 3. ijcrt.org [ijcrt.org]

- 4. Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]

- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. rsc.org [rsc.org]

- 10. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. snu.elsevierpure.com [snu.elsevierpure.com]

- 24. mdpi.com [mdpi.com]

The Pyridazine Nucleus: A Privileged Scaffold with Tunable Reactivity for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in numerous biologically active compounds.[1][2][3] Its adjacent nitrogen atoms create a distinct electronic profile, characterized by a high dipole moment and potent hydrogen-bonding capabilities, which are crucial for molecular recognition at biological targets.[4] This guide provides a comprehensive analysis of the reactivity of pyridazine derivatives, offering field-proven insights into how their chemical behavior can be strategically manipulated in early-stage drug discovery to optimize potency, selectivity, and pharmacokinetic profiles. We will explore core synthetic strategies, delve into the nuances of substitution reactions, and showcase how this versatile scaffold is being leveraged to develop next-generation therapeutics against a range of diseases, including cancer and cardiovascular disorders.[5][6]

Introduction: Why Pyridazine?

The pyridazine scaffold is considered a "privileged structure" in drug design. This status is not accidental; it stems from a confluence of advantageous properties that medicinal chemists can exploit.[6]

-

Physicochemical Properties: The two adjacent nitrogen atoms render the pyridazine ring polar and electron-deficient. This has several important consequences:

-

Solubility: It often improves aqueous solubility compared to its carbocyclic analog, benzene, a critical factor for drug formulation and bioavailability.[7]

-

Metabolic Stability: The electron-deficient nature makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary route of drug clearance.[7]

-

Molecular Recognition: The nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong and specific interactions with protein targets like kinases.[4] The high dipole moment can also contribute to favorable π-π stacking interactions within a binding pocket.[4]

-

-

Bioisosteric Replacement: Pyridazine is frequently employed as a bioisostere for a phenyl ring or other heterocycles.[7][8] This strategy, known as "scaffold hopping," can be used to:

The inherent polarity and versatile reactivity of the pyridazine core make it an invaluable tool for developing drugs that are both effective and possess favorable pharmacokinetic profiles.[6]

Crafting the Core: Synthesis of the Pyridazine Scaffold

The construction of the pyridazine ring is a well-established field, with condensation reactions of 1,4-dicarbonyl compounds with hydrazine being the most classical and versatile method.[1][10]

Condensation of 1,4-Dicarbonyls with Hydrazine

This foundational strategy involves the reaction of a γ-keto acid, γ-diketone, or related 1,4-dicarbonyl equivalent with hydrazine hydrate. The choice of starting materials allows for the introduction of a wide array of substituents onto the resulting pyridazine or pyridazinone ring.[1]

Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative

Objective: To synthesize a 6-substituted-4,5-dihydropyridazin-3(2H)-one via condensation.

Materials:

-

γ-keto acid (e.g., levulinic acid) (10 mmol, 1.0 eq)

-

Hydrazine hydrate (12 mmol, 1.2 eq)

-

Ethanol (50 mL)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Dissolve the γ-keto acid (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[1]

-

Dissolve the resulting residue in DCM and transfer to a separatory funnel. Wash the organic layer with deionized water.[1]

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[1]

Causality: The use of hydrazine hydrate provides the N-N unit essential for the diazine ring. The 1,4-relationship of the carbonyl groups in the starting material dictates the formation of the six-membered ring. Refluxing in ethanol provides the necessary thermal energy to drive the condensation and subsequent cyclization/dehydration to completion.

Cycloaddition Reactions

Inverse electron-demand Diels-Alder (iEDDA) reactions offer a powerful alternative for constructing the pyridazine framework.[1] This approach typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (an alkene or alkyne), followed by the elimination of dinitrogen.[8] This method is highly efficient for creating substituted pyridazines.[1]

The Heart of Reactivity: Chemical Transformations of the Pyridazine Ring

The electronic nature of the pyridazine ring, governed by its two electronegative nitrogen atoms, dictates its reactivity. It is generally electron-deficient, which makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNA_r_).[11][12]

Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is the most important reaction for the functionalization of the pyridazine core in drug discovery. The electron-withdrawing effect of the ring nitrogens activates halogens (typically Cl or Br) at the C3, C4, C5, and C6 positions for displacement by nucleophiles.

Causality of Regioselectivity: Similar to pyridine, the positions ortho (C3, C6) and para (C4, C5) to the nitrogen atoms are the most activated towards nucleophilic attack.[13][14] This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, resulting in a more stable intermediate.[14] Attack at the meta positions does not allow for this stabilization.

dot digraph "SNA_r_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, penwidth=1.5];

} Caption: SNA_r_ mechanism on 3-chloropyridazine.

This reactivity is the workhorse for building molecular complexity. Starting from readily available dichloropyridazines, medicinal chemists can perform sequential, regioselective substitutions with various nucleophiles (amines, alcohols, thiols) to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.[15][16]

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyridazine ring is challenging and generally not a preferred synthetic strategy.[17] The electron-deficient nature of the ring deactivates it towards electrophiles, and acidic reaction conditions often lead to protonation of the ring nitrogens, further increasing this deactivation.[18][19] When forced under harsh conditions, substitution, if it occurs, typically directs to the C4 or C5 positions, which are the most electron-rich carbons in the ring. A more practical approach to introduce substituents via electrophilic means is to first form the pyridazine N-oxide, which activates the ring for substitution.[18]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has greatly expanded the toolbox for functionalizing pyridazines. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are now routinely used to form C-C and C-heteroatom bonds on the pyridazine scaffold.[20][21][22]

These reactions are invaluable for late-stage functionalization, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[23]

Causality of Catalyst Choice: The presence of the two nitrogen atoms in the pyridazine ring can be a double-edged sword. They can coordinate to the metal catalyst, potentially inhibiting catalysis. Therefore, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step and prevent catalyst deactivation.

| Reaction | Catalyst/Ligand System (Typical) | Bond Formed | Utility in Drug Discovery |

| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl, Vinyl) | Introduction of diverse aromatic groups to modulate SAR.[23] |

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | C-C (Alkene) | Creation of linkers and extension of the molecule.[21] |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | C-C (Alkyne) | Rigid linkers for probing binding pockets.[21] |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | C-N, C-O | Installation of key amine and ether pharmacophores.[21] |

Table 1: Common Cross-Coupling Reactions for Pyridazine Functionalization.

Emerging Reactivity: Photoredox Catalysis

Recent advances have demonstrated the power of photoredox catalysis for the functionalization of pyridines and related heterocycles.[24][25] This approach uses visible light to generate radical intermediates under mild conditions, enabling novel transformations that are not accessible through traditional methods.[26][27] For pyridazines, this could open new avenues for C-H functionalization and the introduction of complex alkyl groups, further expanding the accessible chemical space for drug discovery.[24]

Reactivity to Bioactivity: Pyridazines in Drug Design

The true value of understanding pyridazine reactivity lies in its application to solving biological problems. By strategically modifying the pyridazine core, researchers can fine-tune a molecule's interaction with its target and optimize its drug-like properties.

Case Study: Pyridazine Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyridazine scaffold is frequently found in kinase inhibitors.[28] Its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine portion of ATP, allowing these inhibitors to effectively compete for the ATP-binding site.[28]

dot digraph "Kinase_Inhibition_SAR" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

} Caption: SAR strategy for pyridazine-based kinase inhibitors.

By using the reactions described above, medicinal chemists can systematically explore the structure-activity relationship (SAR):

-

SNA_r_ at C3/C6: Introduction of various amines to form critical hydrogen bonds with the kinase "hinge" region, a key determinant of potency.[15][29]

-

Suzuki Coupling at C4/C5: Appending different aryl or heteroaryl groups that project into a solvent-exposed region can be used to enhance selectivity against other kinases and improve properties like solubility.[30][31]

For example, imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) and Mps1 kinase, demonstrating significant anti-proliferative activity.[31][32] One such BTK inhibitor, compound 22 , achieved complete tumor regression in xenograft models and has advanced to clinical trials.[32]

Conclusion and Future Perspectives

The pyridazine ring is a remarkably versatile and powerful scaffold in modern drug discovery. Its unique electronic properties give rise to a predictable and exploitable reactivity, dominated by nucleophilic aromatic substitution and amenable to a wide range of metal-catalyzed cross-coupling reactions. This tunable reactivity allows medicinal chemists to systematically optimize compounds for potency, selectivity, and ADME properties.

As synthetic methodologies continue to advance, particularly in areas like photoredox and C-H activation catalysis, the ability to functionalize the pyridazine core in novel ways will only expand.[25] This will unlock new chemical space and enable the design of even more sophisticated and effective therapeutics. The pyridazine nucleus, with its proven track record and future potential, will undoubtedly remain a privileged and highly sought-after component in the development of drugs targeting a myriad of human diseases.[5][33]

References

- Nikishkin, N., Huskens, J., & Verboom, W. (n.d.). Transition metal-catalyzed functionalization of pyrazines. RSC.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.). NCBI.

- Melkior, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2829-2841.

- Gora, A., et al. (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 1013-1021.

- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (2017, January 10). De Gruyter.

- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2025, June 12). PubMed.

- Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria - ACS Publications. (2025, October 20). ACS Publications.

- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (n.d.). ResearchGate.

- Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. (2018, October 15). PubMed.

- A Technical Guide to the Synthesis of Pyridazine Derivatives - Benchchem. (n.d.). BenchChem.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (n.d.). NCBI.

- Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28). Cambridge MedChem Consulting.

- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (2024, March 7). Cardiff University.

- Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. (2015, January 27). ACS Publications.

- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed. (2002, January 15). PubMed.

- Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). IJCRT.org.

- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). ACS Publications.

- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. (n.d.). Baruch S. Blumberg Institute.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.). NCBI. Retrieved from [Link]

- The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors | Request PDF - ResearchGate. (2025, August 9). ResearchGate.

- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (n.d.). Semantic Scholar.

- Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2007, June 20). ACS Publications.

- Development of Cyanopyridazine Derivatives as Photoredox Catalysts and Evaluation of their Catalytic Performance - DOI. (2024, February 26). Wiley Online Library.

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC.

- The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). NCBI.

- Pyridine - Wikipedia. (n.d.). Wikipedia.

- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. (2020, September 8). YouTube.

- Photoredox Catalysis in Organic Chemistry - Macmillan Group - Princeton University. (2016, June 17). Princeton University.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.

- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing - ResearchGate. (2025, July 19). ResearchGate.

- diazine electrophilic substitution.pptx - Slideshare. (n.d.). SlideShare.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives - JOCPR. (2024, January 3). JOCPR.

- Pyridines. (n.d.).

- (PDF) Electrophilic Substitution In Azines - ResearchGate. (n.d.). ResearchGate.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology. (2020, July 3). Research Journal of Pharmacy and Technology.

- Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines1,2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.

- Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.

- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 3). YouTube.

- Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- Peripheral aryl group transposition on pyridines using photoredox catalysis - ResearchGate. (2026, March 6). ResearchGate.

- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. (2022, December 27). ACS Publications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. rjptonline.org [rjptonline.org]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blumberginstitute.org [blumberginstitute.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. diazine electrophilic substitution.pptx [slideshare.net]

- 13. youtube.com [youtube.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. gcwgandhinagar.com [gcwgandhinagar.com]

- 19. youtube.com [youtube.com]

- 20. research.utwente.nl [research.utwente.nl]

- 21. researchgate.net [researchgate.net]

- 22. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. researchgate.net [researchgate.net]

- 26. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for synthesizing (3,6-Dichloropyridazin-4-yl)glycine derivatives

Application Note: Regioselective Synthesis of (3,6-Dichloropyridazin-4-yl)glycine Derivatives

Executive Summary

(3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) is a highly versatile, bifunctional building block utilized extensively in the development of advanced therapeutics, including PROTAC degraders and targeted kinase inhibitors[1],[2]. Its pyridazine core offers unique physicochemical advantages over traditional phenyl or pyridine scaffolds, including enhanced aqueous solubility and a favorable hydrogen-bonding profile. This application note details a highly regioselective, self-validating Nucleophilic Aromatic Substitution ( SNAr ) protocol for synthesizing N-linked glycine-pyridazine derivatives, alongside mechanistic insights to ensure reproducible scale-up.

Mechanistic Rationale & Regioselectivity

The synthesis relies on the reaction between 3,4,6-trichloropyridazine and a protected glycine nucleophile. While the starting material possesses three potential leaving groups (chlorines at C-3, C-4, and C-6), the C-4 position is uniquely activated for nucleophilic attack.

The Causality of Regioselectivity: In the 1,2-diazine (pyridazine) ring, the nitrogen atoms strongly withdraw electron density via induction and resonance. When the amine nucleophile attacks the C-4 position, the resulting negative charge in the Meisenheimer transition state is delocalized directly onto the para-positioned N-1 nitrogen atom. Attack at the C-3 or C-6 positions does not allow for this direct para-delocalization without severely disrupting the aromatic resonance of the remaining bonds. Consequently, SNAr with amines proceeds with exceptional thermodynamic and kinetic preference (>98% regioselectivity) at the 4-position[1].

Regioselective SNAr workflow for synthesizing (3,6-Dichloropyridazin-4-yl)glycine derivatives.

Empirical Optimization of Reaction Parameters

To engineer a self-validating and high-yielding system, reaction parameters must be strictly controlled. Unprotected glycine tends to form insoluble zwitterions in organic solvents, leading to sluggish kinetics, heterogenous mixtures, and poor yields. By utilizing glycine tert-butyl ester, solubility is maximized.

Base Selection Causality: N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (e.g., K2CO3 ) or primary amines because its steric bulk prevents competitive nucleophilic attack while efficiently scavenging the HCl byproduct generated during the substitution[1].

Table 1: Optimization of SNAr Conditions for Target Scaffold Synthesis

| Solvent | Base (Equiv) | Nucleophile Form | Temp (°C) | Conversion (%) | Regioselectivity (C-4:Other) | Isolated Yield (%) |

| EtOH | Et₃N (2.5) | Free Glycine (1.2) | 80 | 65 | 90:10 | 45 |

| DMF | K₂CO₃ (2.5) | Glycine t-Bu ester (1.1) | 60 | 88 | 95:5 | 78 |

| NMP | DIPEA (2.5) | Glycine t-Bu ester (1.1) | 80 | >99 | >98:2 | 89 |

| DMF | DIPEA (2.5) | Glycine t-Bu ester (1.1) | 80 | >99 | >98:2 | 91 |

Step-by-Step Experimental Protocol

Step 1: SNAr Coupling (Formation of the Ester Intermediate)

-

Preparation: Charge an oven-dried, 100 mL round-bottom flask with 3,4,6-trichloropyridazine (10.0 mmol, 1.83 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

-

Nucleophile Addition: Add glycine tert-butyl ester hydrochloride (11.0 mmol, 1.84 g) to the solution. Note: A slight 1.1 eq excess ensures complete consumption of the electrophile without driving competitive di-substitution.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add DIPEA (25.0 mmol, 4.35 mL). Causality: Slow addition at 0 °C prevents exothermic degradation and controls the initial rate of the Meisenheimer complex formation.

-

Heating: Remove the ice bath and heat the reaction mixture to 80 °C for 8 hours.

-

Workup: Cool to room temperature, quench the reaction by pouring it into ice water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10-30% EtOAc in Hexanes) to afford tert-butyl (3,6-dichloropyridazin-4-yl)glycinate.

Validation Checkpoint 1: LC-MS should indicate a mass shift to 278.1 m/z [M+H]+ . 1H NMR ( CDCl3 ) will display a diagnostic singlet at ~6.8 ppm corresponding to the C-5 pyridazine proton, definitively confirming mono-substitution at the C-4 position.

Step 2: Acidic Deprotection (Yielding CAS: 17285-44-8)

-

Solvation: Dissolve the purified ester intermediate from Step 1 in anhydrous Dichloromethane (DCM) (15 mL) and cool to 0 °C.

-

Acid Addition: Slowly add Trifluoroacetic acid (TFA) (15 mL) dropwise to the stirring solution.

-

Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting oily residue with cold diethyl ether (20 mL). The target amino acid will cleanly precipitate.

-

Collection: Filter the precipitate, wash with additional cold ether, and dry under high vacuum to yield pure (3,6-Dichloropyridazin-4-yl)glycine as a white to off-white solid[2].

Validation Checkpoint 2: The complete disappearance of the intense 9H singlet at ~1.4 ppm in the 1H NMR spectrum confirms the successful cleavage of the tert-butyl group.

Alternative Pathway: Carbon-Linked Isosteres

While SNAr is the optimal and self-validating route for N-linked glycine derivatives, researchers targeting C-linked carbon-isosteres (where the α -carbon of glycine is directly attached to the pyridazine core) must employ a different mechanistic approach. This is achieved via the Minisci radical alkylation . By utilizing N-protected amino acids, ammonium persulfate (NH4)2S2O8 , and catalytic AgNO3 under acidic conditions, α -aminoalkyl radicals are generated. These nucleophilic radicals selectively attack the electron-deficient pyridazine core, providing a complementary method for functionalizing the C-4 position[3].

References[3] Use of N-Protected Amino Acids in the Minisci Radical Alkylation | Organic Letters, acs.org, Link[1] An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC - NIH, nih.gov,Link[2] 17285-44-8|(3,6-Dichloropyridazin-4-yl)glycine|BLD Pharm, bldpharm.com, Link

Sources

Using (3,6-Dichloropyridazin-4-yl)glycine as a building block in peptide synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic incorporation and functionalization of (3,6-Dichloropyridazin-4-yl)glycine in solid-phase peptide synthesis (SPPS) and peptidomimetic design.

Executive Summary

The development of advanced peptidomimetics and foldamers relies heavily on the introduction of rigidifying building blocks and versatile handles for late-stage functionalization (LSF). (3,6-Dichloropyridazin-4-yl)glycine (CAS: 17285-44-8) serves as a dual-purpose unnatural amino acid[1]. As an N -aryl glycine derivative, it acts as a powerful conformational director, enforcing trans-amide backbone geometry. Simultaneously, the highly electron-deficient 3,6-dichloropyridazine moiety provides two orthogonal electrophilic handles for sequential Nucleophilic Aromatic Substitution (S N Ar).

This application note details the physicochemical rationale, structural advantages, and self-validating experimental protocols for incorporating this monomer into peptide scaffolds and executing on-resin orthogonal diversification.

Physicochemical & Structural Profiling

To effectively utilize this building block, it is critical to understand its baseline properties. The secondary amine is electronically deactivated by the pyridazine ring, requiring specialized coupling conditions, while the halogens are primed for nucleophilic attack.

Table 1: Physicochemical Properties of (3,6-Dichloropyridazin-4-yl)glycine

| Parameter | Value / Description |

| Chemical Name | N -(3,6-Dichloropyridazin-4-yl)glycine |

| CAS Number | 17285-44-8 |

| Molecular Weight | 222.03 g/mol |

| Molecular Formula | C 6 H 5 Cl 2 N 3 O 2 |

| Backbone Effect | Strong trans-amide bond inducer[2] |

| Reactivity Profile | Electron-deficient heterocycle; highly susceptible to S N Ar |

| Solubility | Soluble in DMF, NMP, and DMSO (with base) |

Mechanistic Rationale: Conformational Control and Orthogonal Reactivity

Conformational Direction via N -Aryl Glycines

In standard peptides, the secondary amide bonds can adopt both cis and trans conformations, leading to structural heterogeneity. N -aryl glycines, where an aromatic ring is directly attached to the peptoid backbone nitrogen, establish a strong energetic preference for the trans-amide geometry due to steric and electronic repulsion mechanisms[2][3]. Incorporating (3,6-Dichloropyridazin-4-yl)glycine into a sequence forces the local backbone into a predictable, rigidified state, which is highly desirable in the de novo design of foldamers and structured macrocycles.

The Causality of Orthogonal S N Ar

The 3,6-dichloropyridazine scaffold contains two equivalent chlorine atoms activated by the electron-withdrawing nature of the diazine ring. This enables a highly controlled, stepwise functionalization strategy:

-

First S N Ar (Mild Conditions): The initial nucleophilic attack (e.g., by a primary aliphatic amine) displaces the first chlorine via an addition-elimination mechanism.

-

Electronic Deactivation: The newly introduced amino group donates electron density into the pyridazine ring via resonance (+M effect). This dramatically reduces the electrophilicity of the ring.

-

Second S N Ar (Harsh Conditions): Because the ring is now deactivated, the remaining chlorine atom is highly resistant to further attack. Displacing it requires significantly elevated temperatures (80–100 °C) and/or stronger nucleophiles (e.g., thiolates)[4].

This intrinsic electronic causality allows for protecting-group-free orthogonal functionalization , enabling the attachment of two distinct payloads (e.g., a fluorophore and a targeting ligand) to the same residue.

Strategic Workflow

The following Graphviz diagram maps the self-validating workflow from SPPS assembly through orthogonal late-stage functionalization.

Figure 1: End-to-end workflow for the incorporation and orthogonal functionalization of (3,6-Dichloropyridazin-4-yl)glycine in solid-phase synthesis.

Experimental Protocols

Note: The monomer is typically sourced as the free amino acid. Prior to SPPS, it must be Fmoc-protected using standard Fmoc-OSu and Na 2 CO 3 in a Dioxane/H 2 O mixture. The protocols below assume the use of Fmoc-(3,6-Dichloropyridazin-4-yl)glycine.

Protocol A: SPPS Incorporation and Elongation

Coupling the monomer to the resin is straightforward, but coupling the subsequent amino acid onto the monomer's secondary, electron-deficient N -aryl amine is notoriously difficult and prone to deletion sequences[5].

Step 1: Coupling the Monomer

-

Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

-

Prepare a solution of Fmoc-(3,6-Dichloropyridazin-4-yl)glycine (3.0 equiv), DIC (3.0 equiv), and Oxyma Pure (3.0 equiv) in DMF.

-

Add the solution to the resin and agitate at room temperature for 2 hours.

-

Wash the resin with DMF (5 × 1 min).

-

Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF (2 × 10 min).

-

Wash thoroughly with DMF (5 × 1 min).

Step 3: Elongation (Coupling onto the N -aryl amine) Causality Check: Standard DIC/Oxyma will fail here due to steric hindrance and the +M delocalization of the nitrogen lone pair into the pyridazine ring. A highly reactive 7-aza-OBt ester must be formed in situ, aided by thermal energy.

-

Prepare a solution of the next Fmoc-AA-OH (5.0 equiv), HATU (4.9 equiv), HOAt (5.0 equiv), and DIPEA (10.0 equiv) in minimal NMP.

-

Add to the resin and react under microwave irradiation (75 °C) for 30 minutes, or at room temperature for 16 hours.

-

Wash with DMF (5 × 1 min).

-

Validation: Perform a chloranil test (sensitive to secondary amines). A negative result confirms successful elongation.

Protocol B: On-Resin Sequential S N Ar Diversification

This protocol leverages the electronic deactivation of the pyridazine ring to install two different functional groups (R 1 and R 2 ) sequentially.

Table 2: Orthogonal S N Ar Reaction Parameters

| Step | Nucleophile | Equivalents | Base | Solvent | Temp | Time |

| S N Ar 1 | Primary Aliphatic Amine | 5.0 | DIPEA (10.0 eq) | NMP | 60 °C | 4 hours |

| S N Ar 2 | Thiol (e.g., Cys-peptide) | 10.0 | Cs 2 CO 3 (10.0 eq) | NMP | 80 °C | 12 hours |

Step 1: First S N Ar (Amine Substitution)

-

To the resin-bound peptide, add a solution of the primary amine (5.0 equiv) and DIPEA (10.0 equiv) in NMP.

-

Heat the reaction vessel to 60 °C and agitate for 4 hours.

-

Wash the resin with NMP (3 × 1 min), DCM (3 × 1 min), and NMP (3 × 1 min).

-

Validation: Cleave a micro-aliquot of resin using TFA/TIS/H 2 O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. The mass should shift by +(Mass of Amine−36.46 Da) .

Step 2: Second S N Ar (Thiol Substitution)

-

To the washed resin, add a solution of the desired thiol (10.0 equiv) and Cs 2 CO 3 (10.0 equiv) in NMP. Note: The inorganic base is critical for generating the highly nucleophilic thiolate required to attack the deactivated ring.

-

Heat to 80 °C and agitate for 12 hours.

-

Wash the resin extensively with H 2 O (to remove salts), followed by NMP and DCM.

-

Validation: Perform a second micro-cleavage and LC-MS analysis to confirm the displacement of the final chlorine atom.

Protocol C: Cleavage and Global Deprotection

-

Treat the functionalized resin with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant.

-

Purify via preparative RP-HPLC. The pyridazine-modified peptides generally exhibit excellent stability in acidic aqueous buffers.

References

-

Shah, N. H., et al. (2008). "Oligo(N-aryl glycines): A New Twist on Structured Peptoids." Journal of the American Chemical Society, 130(50), 16622-16632. URL: [Link]

-

Zuckermann, R. N., et al. (2015). "Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers." The Journal of Organic Chemistry, 80(18), 9108-9114. URL: [Link]

-

Knochel, P., et al. (2023). "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks." LMU Munich Theses. URL: [Link]

Sources

Minimizing side reactions during (3,6-Dichloropyridazin-4-yl)glycine coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling and coupling the non-canonical amino acid, (3,6-Dichloropyridazin-4-yl)glycine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique building block into their synthetic workflows. Due to its sterically hindered and electron-deficient heterocyclic side chain, this amino acid presents specific challenges during amide bond formation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize side reactions and maximize coupling efficiency.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section directly addresses the most common issues encountered during the coupling of (3,6-Dichloropyridazin-4-yl)glycine. Each entry explains the root cause of the problem and provides actionable protocols to resolve it.

Q1: I'm observing significant epimerization of the glycine residue. What are the causes and how can I minimize it?

A1: Cause & Mitigation

Epimerization, the inversion of stereochemistry at the α-carbon, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final molecule.[1] For (3,6-Dichloropyridazin-4-yl)glycine, this risk is heightened by the steric bulk of the side chain, which can slow down the desired coupling reaction and allow more time for epimerization to occur.

There are two primary mechanisms for epimerization:

-

Oxazolone Formation: The activated carboxyl group can cyclize by intramolecular attack from the adjacent amide carbonyl oxygen. The resulting oxazolone intermediate has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to loss of stereochemical integrity.[1][2]

-

Direct Enolization: A strong base can directly abstract the Cα proton from the activated amino acid, forming an enolate intermediate that can be re-protonated from either face, leading to racemization.[1]

Mitigation Strategies:

-

Coupling Reagents & Additives: The choice of coupling reagent is paramount. Uronium/aminium salt-based reagents like HATU, HBTU, or HCTU are generally preferred over carbodiimides (e.g., DIC, EDC) for difficult couplings.[3][4] These reagents rapidly generate active esters that are less prone to forming oxazolones.[4][5] The use of 1-hydroxy-7-azabenzotriazole (HOAt) as an additive is superior to 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in HOAt accelerates the coupling reaction and provides greater suppression of racemization compared to HOBt.[4][6]

-

Base Selection: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, 2,4,6-trimethylpyridine (TMP) can be even more effective at suppressing epimerization due to its increased bulk and lower basicity.[7][8]

-

Temperature & Pre-activation Time: Keep the reaction temperature low (0 °C to room temperature) to disfavor epimerization pathways. Crucially, minimize the pre-activation time—the period where the carboxylic acid is mixed with the coupling reagent and base before the amine is added. Prolonged pre-activation is a major cause of epimerization.[7][9] A protocol without any pre-activation, where all components are mixed simultaneously, can significantly suppress this side reaction.[9]

Caption: Optimized workflow for adding reagents to minimize dimerization.

Protocol for Minimizing Dimerization

-

Swell the peptide-resin (1.0 equiv) in a reaction vessel with anhydrous DMF.

-

In a separate vial, dissolve (3,6-Dichloropyridazin-4-yl)glycine (1.5 equiv) and HATU (1.45 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) to the vial to begin activation.

-

Immediately begin adding the activated amino acid solution from the vial to the resin-containing reaction vessel dropwise over 15-20 minutes.

-

Allow the reaction to proceed for 2-4 hours after the addition is complete.

-

Wash the resin thoroughly as per the standard procedure.

Q3: I'm seeing byproducts with unexpected masses, possibly from reactions on the dichloropyridazine ring. Is this common and how can it be avoided?

A3: Cause & Mitigation

The 3,6-dichloropyridazine ring is an electron-deficient heterocycle, making the chlorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr). While generally stable under standard coupling conditions, side reactions can occur if the conditions are too harsh or if potent nucleophiles are present. Potential nucleophiles include the amine coupling partner itself (especially if it's a primary amine with low steric hindrance), additives, or even the deprotection cocktail from a previous step (e.g., residual piperidine).

Mitigation Strategies:

-

Mild Conditions: Avoid elevated temperatures. Microwave heating should be used with caution; while it can accelerate the desired coupling, it can also accelerate SNAr side reactions. [10]If using a microwave, screen shorter reaction times and lower temperatures first.

-

Base Choice: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-trimethylpyridine (TMP). Avoid less hindered bases like triethylamine (TEA) or N-methylmorpholine (NMM) which have a higher potential to act as nucleophiles. [8]* Thorough Washing: Ensure the peptide-resin is washed thoroughly after the Fmoc-deprotection step to completely remove piperidine, which is a strong nucleophile.

-

Protecting Groups: In highly advanced or problematic syntheses, protection of one of the chloro-positions could be considered, but this significantly increases synthetic complexity and is not a standard approach.

Caption: Undesired nucleophilic substitution on the dichloropyridazine ring.

Q4: The coupling reaction is very slow or incomplete. What can I do to improve the yield?

A4: Cause & Mitigation

The bulky dichloropyridazine side chain creates significant steric hindrance around the α-carbon and the carboxyl group, which can dramatically slow down the rate of amide bond formation. This is a classic "difficult coupling" scenario. [3][11]

Mitigation Strategies:

-

Potent Coupling Reagents: This is the most critical factor. Use a high-efficiency uronium salt reagent like HATU or HCTU. Their rapid activation kinetics are often necessary to overcome steric barriers. [4]* Double Coupling: If a single coupling cycle leaves unreacted amine sites (as indicated by a positive Kaiser test), a second coupling cycle is a standard and effective solution. [10]Simply filter and wash the resin after the first coupling and repeat the procedure with a fresh solution of amino acid and reagents.

-

Microwave-Assisted Peptide Synthesis (MAPS): Applying microwave energy can significantly accelerate slow reactions. Typical conditions might be 2-5 minutes at 75-90 °C. However, as noted in Q3, monitor for side reactions when first optimizing microwave conditions.

-

Solvent Choice: For difficult sequences prone to aggregation, solvents like NMP or the use of co-solvents like dichloromethane (DCM) can disrupt secondary structures and improve reaction rates.

Protocol: Double Coupling Cycle

-

Perform the initial coupling as described in the "Optimized Low-Epimerization Coupling Protocol."

-

After the 2-4 hour reaction time, take a small sample of the resin beads and perform a Kaiser test.

-

If the test is positive (blue beads): a. Filter the reaction mixture from the resin. b. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). c. Prepare a fresh solution of (3,6-Dichloropyridazin-4-yl)glycine (1.5 equiv), HATU (1.45 equiv), and DIPEA (3.0 equiv) in DMF. d. Add this solution to the resin and react for another 2 hours at room temperature. e. Perform a second Kaiser test to confirm completion (yellow/clear beads).

-

If the test is negative (yellow/clear beads): Proceed with the synthesis to the next deprotection step.

Frequently Asked Questions (FAQs)

-

Q: Which single coupling reagent is best for (3,6-Dichloropyridazin-4-yl)glycine?

-

Q: What is the ideal base to use for this coupling?

-

Q: How do I best purify the final peptide product containing this residue?

-

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. [13][14]A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent is the most common starting point. [15]Due to the heterocyclic nature of the side chain, the peptide may have unique retention characteristics.

-

-

Q: Are there any specific handling or stability considerations for (3,6-Dichloropyridazin-4-yl)glycine?

-

A: Like most amino acid derivatives, it should be stored in a cool, dry place, protected from light and moisture. The dichloropyridazine moiety is generally stable to the acidic conditions of final resin cleavage (e.g., 95% TFA).

-

References

- Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.

-

Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- BPS. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. BPS Bioscience.

-

Paecht-Horowitz, M. (1976). Effect of polynucleotides on the dimerization of glycine. Origins of Life. [Link]

-

Yazid, A., et al. (2020). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry. [Link]

- BPS. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. BPS Bioscience.

-

Isle, T. N., et al. (2019). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. [Link]

- BenchChem. (n.d.). Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.

-

Unknown. (n.d.). Epimerization of Peptide. SlideShare. [Link]

-

Cain, E., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

- Barlos, K., & Gatos, D. (2003).

- Acosta, G. A., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). commonorganicchemistry.com. [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

- Veranova. (2023). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.

-

Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters. [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.

-

Collins, J. (2023). Using double coupling to improve your peptide synthesis. Biotage. [Link]